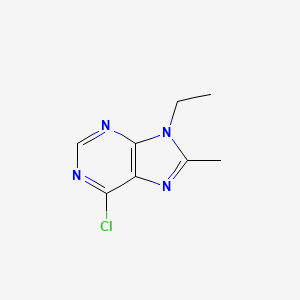

6-Chloro-9-ethyl-8-methyl-9h-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-9-ethyl-8-methyl-9H-purine is a chemical compound with the molecular formula C8H9ClN4. It belongs to the purine family, which are heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly as components of nucleic acids. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 9th position, and a methyl group at the 8th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-ethyl-8-methyl-9H-purine typically involves the chlorination of 9-ethyl-8-methyl-9H-purine. This can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:

- Alkylation of 8-methyl-9H-purine to introduce the ethyl group.

- Chlorination at the 6th position using chlorinating agents.

- Purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-ethyl-8-methyl-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents such as ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 6-amino-9-ethyl-8-methyl-9H-purine or 6-methoxy-9-ethyl-8-methyl-9H-purine can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

6-Chloro-9-ethyl-8-methyl-9H-purine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-ethyl-8-methyl-9H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of nucleic acid functions, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

6-Chloro-8-methyl-9H-purine: Lacks the ethyl group at the 9th position.

6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group instead of an ethyl group.

6-Chloro-9-cyclopentyl-9H-purine: Features a cyclopentyl group at the 9th position.

Uniqueness

6-Chloro-9-ethyl-8-methyl-9H-purine is unique due to the specific combination of substituents on the purine ring. The presence of both an ethyl and a methyl group, along with the chlorine atom, imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

6-Chloro-9-ethyl-8-methyl-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of human phosphatidylinositol 3-kinase delta (PI3Kδ). This compound has implications in various therapeutic areas, including cancer treatment and inflammatory diseases. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClN5 and a molecular weight of 201.65 g/mol. Its structure consists of a purine base with an ethyl group at the 9-position and a methyl group at the 8-position, along with a chlorine substituent at the 6-position. This unique arrangement contributes to its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of PI3Kδ. This enzyme plays a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of PI3Kδ can lead to reduced tumor growth and improved outcomes in various cancers.

Inhibition of PI3Kδ

Research indicates that this compound effectively inhibits PI3Kδ activity, which is crucial for the proliferation of certain cancer cells. In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antioxidant Properties

In addition to its role as a PI3Kδ inhibitor, this compound exhibits antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for protecting cellular components from damage and may contribute to its therapeutic effects in inflammatory conditions .

Table 1: Biological Activities of this compound

Case Study: Cancer Treatment

A notable study investigated the effects of this compound on human lymphoma cells. The results indicated a significant reduction in cell proliferation rates when treated with this compound. The study concluded that the compound's ability to inhibit PI3Kδ was directly correlated with its effectiveness in inducing apoptosis in these cells .

Structure-Affinity Relationships

Understanding the structure-affinity relationships of this compound is essential for optimizing its biological activity. Variations in substituents at different positions on the purine ring can alter its affinity for target enzymes like PI3Kδ. For instance, modifications at the 6-position have been shown to enhance inhibitory potency against PI3Kδ, suggesting that further structural optimization could lead to more effective therapeutic agents .

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

6-chloro-9-ethyl-8-methylpurine |

InChI |

InChI=1S/C8H9ClN4/c1-3-13-5(2)12-6-7(9)10-4-11-8(6)13/h4H,3H2,1-2H3 |

InChI Key |

MHGFRRCKBUUXGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC2=C1N=CN=C2Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.